molecular formula C6H4BrClFN B1268482 2-Bromo-6-chloro-4-fluoroaniline CAS No. 201849-14-1

2-Bromo-6-chloro-4-fluoroaniline

Cat. No. B1268482
CAS RN: 201849-14-1
M. Wt: 224.46 g/mol
InChI Key: LIBGMUMMWYKJSC-UHFFFAOYSA-N
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Description

2-Bromo-6-chloro-4-fluoroaniline is a halogenated aniline, a class of compounds known for their reactivity and utility in organic synthesis. The presence of bromo, chloro, and fluoro substituents on the benzene ring makes it a compound of interest for various chemical transformations and applications in materials science, pharmaceuticals, and agrochemicals.

Synthesis Analysis

The synthesis of halogenated anilines typically involves the direct halogenation of aniline compounds or through diazonium salt reactions. While specific synthesis routes for this compound are not directly reported, methodologies for similar compounds suggest the potential for halogen dance reactions, diazotization, and subsequent halogen substitution to achieve the desired halogenation pattern (Wu et al., 2022; Jiang-he, 2010).

Molecular Structure Analysis

The molecular structure of halogenated anilines is characterized by the presence of halogen atoms on the benzene ring, which significantly influences the electronic distribution and molecular geometry. Crystal and molecular structure analyses of similar compounds indicate monoclinic crystal systems with significant intra- and intermolecular interactions, including hydrogen bonds and halogen···halogen interactions, which could be expected in this compound as well (Betz, 2015).

Chemical Reactions and Properties

The reactivity of this compound can be anticipated from the electrophilic nature of its halogen substituents, making it a valuable intermediate for nucleophilic substitution reactions (SNAr), coupling reactions, and in the synthesis of complex organic molecules. Studies on related compounds demonstrate a variety of chemical transformations, including amination, halogen exchange, and coupling reactions, which underscore the compound's versatility in synthetic chemistry (Stroup et al., 2007).

Physical Properties Analysis

The physical properties of halogenated anilines like this compound are influenced by their molecular structure and halogen content. These compounds typically exhibit solid state at room temperature, with specific melting points, boiling points, and solubility characteristics that depend on the nature and position of the halogen substituents. The monoclinic crystal structure and detailed vibrational spectroscopy studies provide insights into the compound's stability and intermolecular interactions (Betz, 2015).

Chemical Properties Analysis

The chemical properties of this compound, including its acidity, basicity, and reactivity towards various reagents, are defined by the aniline moiety and the electron-withdrawing effects of the halogen atoms. These properties influence its behavior in chemical reactions, such as its nucleophilicity and electrophilicity, and its interaction with acids and bases. The presence of halogens also imparts unique reactivity patterns, facilitating selective substitution reactions that are valuable in synthetic applications (Stroup et al., 2007).

Scientific Research Applications

Crystal and Molecular Structure Analysis

Research on compounds structurally similar to 2-Bromo-6-chloro-4-fluoroaniline, like 2,6-dibromo-3-chloro-4-fluoroaniline, has focused on understanding their crystal and molecular structures. These studies involve determining the crystal properties such as monoclinic structure, specific dimensions, and observing classical intra- and intermolecular hydrogen bonds and halogen interactions within the crystal structure (Betz, 2015).

Metabolic Pathways in Biological Systems

The metabolism of halogenated anilines, including those structurally similar to this compound, has been studied in rat liver microsomal systems. These studies identify various metabolites from side-chain C-hydroxylation and N-hydroxylation, providing insight into how these compounds are metabolized in biological systems (Boeren et al., 1992).

Dielectric Properties

The dielectric properties of halogen-substituted anilines have been investigated, which may have implications for the study of this compound. These studies focus on understanding the dielectric absorption and relaxation times of these molecules in various conditions, providing valuable information for materials science and molecular physics (Vyas & Vashisth, 1988).

Synthesis and Chemical Reactions

Research on the synthesis of compounds related to this compound, such as 4-Bromo-2-fluorobiphenyl, reveals methods and conditions for efficient synthesis and potential applications in chemical manufacturing (Yong-qiang, 2012).

Safety and Hazards

2-Bromo-6-chloro-4-fluoroaniline is harmful if swallowed, in contact with skin, or if inhaled. It may cause respiratory irritation and serious eye irritation. It also causes skin irritation .

Mechanism of Action

Target of Action

2-Bromo-6-chloro-4-fluoroaniline is an aniline derivative . It has been used in the preparation of fragment A of an orally bioavailable and CNS penetrant bradykinin1 antagonist . Bradykinin1 receptors are the primary targets of this compound, playing a crucial role in mediating inflammation, pain, and other physiological responses.

Pharmacokinetics

It’s known that aniline derivatives are generally metabolized primarily by hydroxylation, with subsequent sulfate or glucuronide formation . At least 80% of the dose is excreted in the urine within 24 hours . These processes can significantly impact the bioavailability of the compound.

properties

IUPAC Name

2-bromo-6-chloro-4-fluoroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrClFN/c7-4-1-3(9)2-5(8)6(4)10/h1-2H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIBGMUMMWYKJSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)N)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30346726
Record name 2-Bromo-6-chloro-4-fluoroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30346726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

201849-14-1
Record name 2-Bromo-6-chloro-4-fluorobenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=201849-14-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-6-chloro-4-fluoroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30346726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What spectroscopic techniques were employed to characterize 2-bromo-6-chloro-4-fluoroaniline and what computational methods were used to analyze its vibrational characteristics?

A1: The researchers used Fourier-transform infrared (FTIR) and Fourier-transform Raman (FT-Raman) spectroscopy to analyze the vibrational characteristics of this compound. [] The FTIR spectra were recorded in the 4000-400 cm-1 region, while the FT-Raman spectra were recorded in the 4000-50 cm-1 region. To complement the experimental data, the researchers employed Hartree-Fock (HF) and density functional theory (DFT) using the B3LYP functional, both in conjunction with the 6-31+G(d,p) basis set, to calculate the vibrational wavenumbers. These computations helped in assigning the observed vibrational modes and provided insights into the molecular properties of this compound. []

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